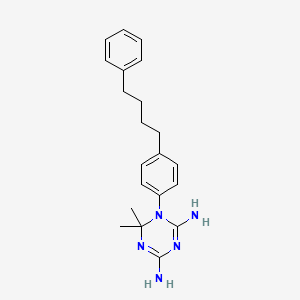![molecular formula C6H2Cl3NOS B12804836 1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 2845-63-8](/img/structure/B12804836.png)
1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 202706 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents for cancer treatment. NSC 202706 has shown promise in preclinical studies, making it a subject of interest for further investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202706 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final assembly of NSC 202706 is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Purification: The compound is then purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of NSC 202706 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 202706 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert NSC 202706 into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 202706 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 202706 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in the modulation of cell growth, apoptosis, and other critical cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
NSC 202706 can be compared with other compounds in its class to highlight its uniqueness. Similar compounds include:
NSC 51046: Known for its anticancer properties but with higher toxicity.
ZD6126: Another anticancer agent with a different mechanism of action.
N-acetylcolchicinol methyl ether: Shares structural similarities but differs in biological activity.
NSC 202706 stands out due to its specific interactions with molecular targets and its potential for lower toxicity compared to some of its analogs.
Conclusion
NSC 202706 is a compound of significant interest in scientific research, with potential applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with molecular targets make it a promising candidate for further investigation and development.
Eigenschaften
CAS-Nummer |
2845-63-8 |
|---|---|
Molekularformel |
C6H2Cl3NOS |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H |
InChI-Schlüssel |
HGNRXPAJUFJQPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N=S=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
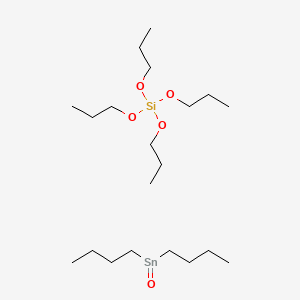
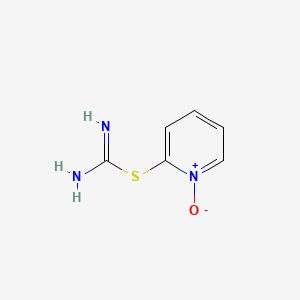
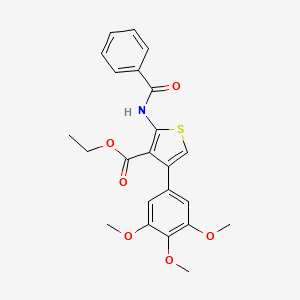

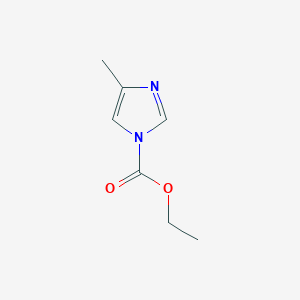

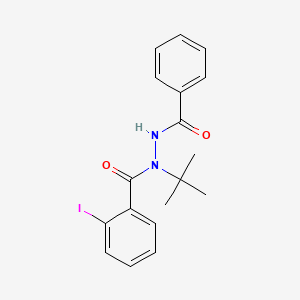
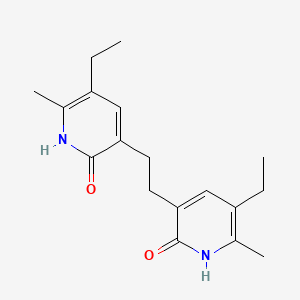
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)

